

Introduction: The Critical Role of Physicochemical Profiling in Drug Development

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Compound of Interest

Compound Name: 8-Ethyl-2-methylquinolin-4-ol

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In the journey of a molecule from a promising hit to a viable drug candidate, a thorough understanding of its fundamental physicochemical properties is paramount. Among these, aqueous solubility and chemical stability form the bedrock upon which formulation, bioavailability, and shelf-life are built. Poor solubility can lead to erratic absorption and inadequate therapeutic exposure, while instability can compromise safety and efficacy.[1] This guide provides a comprehensive framework for characterizing a novel quinolin-4-one derivative, **8-Ethyl-2-methylquinolin-4-ol**.

Quinolin-4-ones are a well-established class of heterocyclic compounds recognized for their wide spectrum of biological activities, including antibiotic and anticancer properties.[2] The specific substitutions on the quinoline core, in this case, an ethyl group at the 8-position and a methyl group at the 2-position, will uniquely dictate the molecule's behavior. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them. We will proceed by first establishing the predicted physicochemical properties of **8-Ethyl-2-methylquinolin-4-ol**, followed by detailed, field-proven methodologies for empirically determining its solubility and stability profiles.

Section 1: Physicochemical Profile of 8-Ethyl-2-methylquinolin-4-ol

While specific experimental data for **8-Ethyl-2-methylquinolin-4-ol** is not extensively published, we can infer its likely characteristics based on its structure and the known properties of related quinoline analogs.[3][4][5] The molecule exists in a tautomeric equilibrium between

the 4-hydroxyquinoline and the quinolin-4-one forms, with the latter generally predominating. The nitrogen atom in the quinoline ring provides a basic center, making its solubility pH-dependent.[6]

Table 1: Predicted Physicochemical Properties of **8-Ethyl-2-methylquinolin-4-ol**

| Property | Predicted Value / Characteristic | Rationale & Supporting Evidence |
|----------------------------|--|---|
| Molecular Formula | C ₁₂ H ₁₃ NO | Based on chemical structure. |
| Molecular Weight | 187.24 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature. | Similar quinolin-4-ol derivatives are solids.[7] |
| Aqueous Solubility | Slightly soluble in water; solubility increases at lower pH. | Quinoline itself is slightly soluble in water.[5] The basic nitrogen allows for salt formation in acidic conditions, enhancing solubility.[6] |
| Organic Solvent Solubility | Soluble in polar organic solvents (e.g., DMSO, Ethanol). | A common characteristic of quinoline derivatives.[3][8] |
| pKa (Conjugate Acid) | ~4.5 - 5.5 | The pKa of the parent quinoline's conjugate acid is ~4.85.[4] Substituents will modulate this value. |

Section 2: A Methodological Approach to Solubility Determination

Solubility is not a single value but is context-dependent. In drug discovery, we distinguish between kinetic and thermodynamic solubility. Kinetic solubility is a high-throughput measure of how readily a compound dissolves from a DMSO stock solution, often used for early-stage

screening.[9][10] Thermodynamic solubility, the true equilibrium solubility, is a more rigorous measurement crucial for formulation and predicting in-vivo behavior.[1][9]

Experimental Protocol 1: Thermodynamic Solubility via Shake-Flask Method (ICH Guideline Compliant)

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.[11]

Causality: The extended incubation time (24-48 hours) ensures that the solution reaches equilibrium between the dissolved and solid states of the most stable crystalline form of the compound, providing a true measure of its maximum solubility under the specified conditions.
[10][12]

Methodology:

- Preparation: Add an excess amount of solid **8-Ethyl-2-methylquinolin-4-ol** (e.g., 1-2 mg) to a series of glass vials. The excess solid is critical to ensure saturation is achieved.
- Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., Phosphate Buffered Saline pH 7.4, Simulated Gastric Fluid pH 1.2, Simulated Intestinal Fluid pH 6.8).
- Equilibration: Seal the vials and place them in a shaker or rotator incubator set to a constant temperature (typically 25°C or 37°C). Allow the samples to equilibrate for at least 24 hours, with 48 hours being preferable to ensure equilibrium is reached.[11]
- Sample Processing: After incubation, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant.
- Separation of Solid: It is imperative to separate the saturated solution from the excess solid. This is best achieved by filtering the supernatant through a low-binding 0.45 µm filter (e.g., PVDF) or by high-speed centrifugation (e.g., >10,000 g for 15 minutes) and sampling the clear supernatant.
- Quantification: Prepare a standard curve of **8-Ethyl-2-methylquinolin-4-ol** in the analysis solvent (e.g., acetonitrile/water). Dilute the filtered supernatant into the analysis solvent and

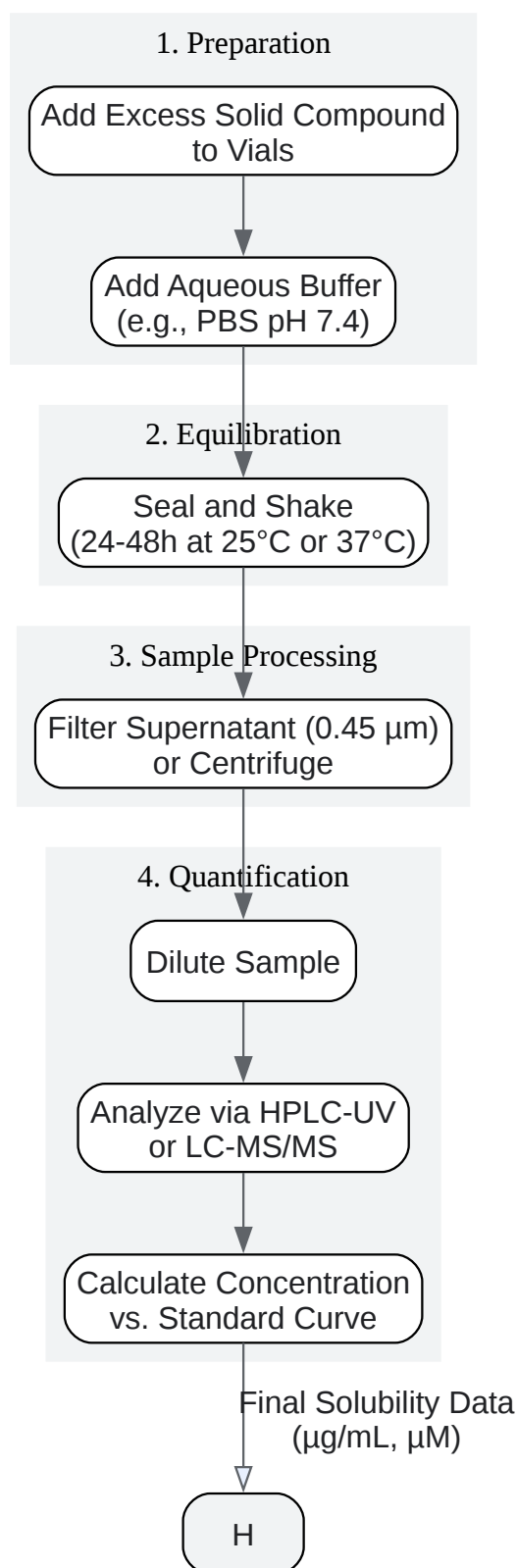
quantify the concentration using a validated stability-indicating HPLC-UV or LC-MS/MS method.[\[13\]](#)[\[14\]](#)

- Data Reporting: Express the solubility in $\mu\text{g/mL}$ and μM . Visual inspection of the remaining solid for any changes in crystalline form (e.g., via microscopy) is also recommended.[\[12\]](#)

Table 2: Template for Thermodynamic Solubility Data

| Medium | pH | Temperature (°C) | Solubility ($\mu\text{g/mL}$) | Solubility (μM) |
|----------------------------------|-----|------------------|---------------------------------|------------------------------|
| Phosphate Buffer | 5.0 | 25 | | |
| Phosphate Buffer | 7.4 | 25 | | |
| Simulated Gastric Fluid (SGF) | 1.2 | 37 | | |
| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | | |

Visualization: Thermodynamic Solubility Workflow



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Caption: Workflow for Thermodynamic Solubility Determination.

Section 3: Stability Assessment via Forced Degradation

Forced degradation, or stress testing, is a regulatory requirement designed to identify the likely degradation products of a drug substance, which in turn helps in developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule.^{[15][16][17]} The goal is to achieve 5-20% degradation of the parent compound; degradation beyond this level can lead to complex secondary degradation pathways that are not relevant to real-world storage conditions.^{[16][18]}

Experimental Protocol 2: Forced Degradation Study (ICH Q1A/Q1B Compliant)

Causality: By subjecting the compound to conditions more severe than accelerated stability testing, we can rapidly predict its degradation profile.^[15] Each condition (acid, base, oxidation, heat, light) targets different chemical liabilities within the molecule, providing a comprehensive picture of its stability.^[18]

Methodology:

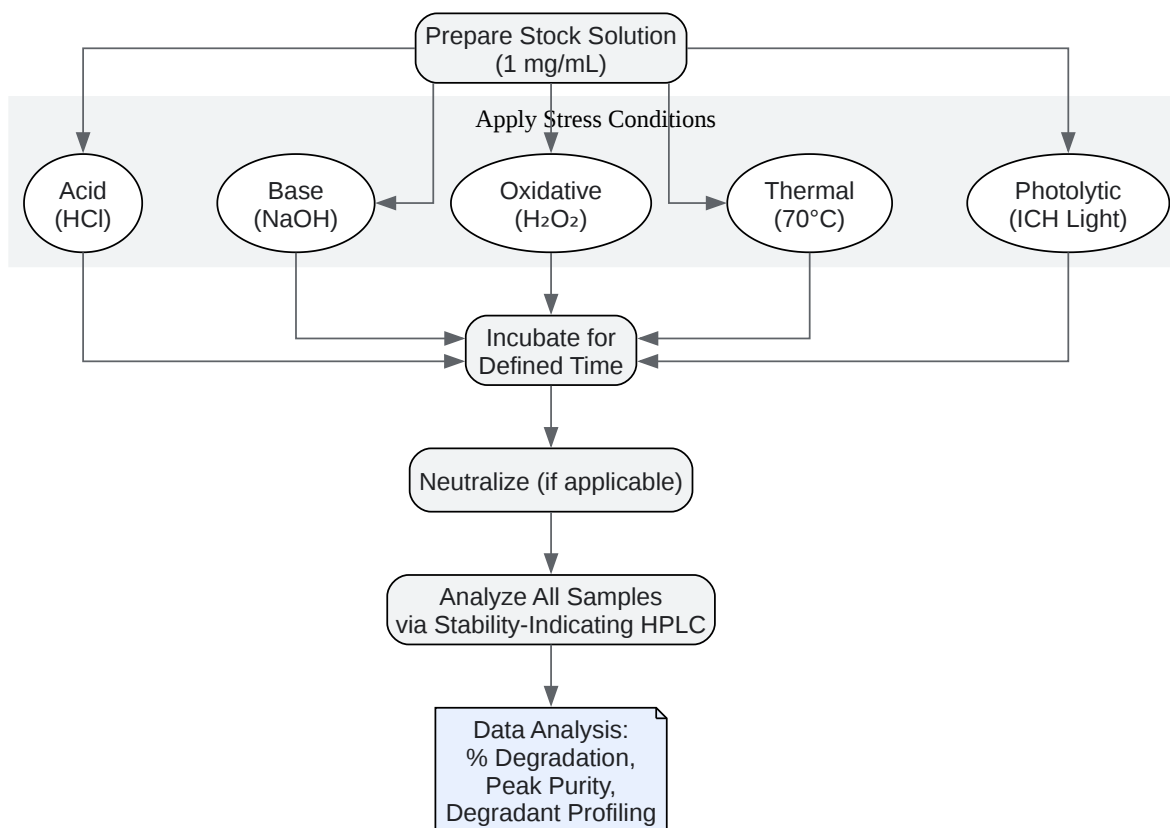
- **Stock Solution Preparation:** Prepare a stock solution of **8-Ethyl-2-methylquinolin-4-ol** at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
- **Stress Conditions:** For each condition, mix the stock solution with the stressor and incubate as described below. A control sample (drug substance in the same solvent mix without the stressor) should be run in parallel.
 - **Acid Hydrolysis:** Mix with 0.1 M to 1.0 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C) for a set time (e.g., 2, 8, 24 hours).^[18]
 - **Base Hydrolysis:** Mix with 0.1 M to 1.0 M NaOH. Incubate under the same conditions as acid hydrolysis.^[18]
 - **Oxidative Degradation:** Mix with 3-30% hydrogen peroxide (H₂O₂). Incubate at room temperature, protected from light.

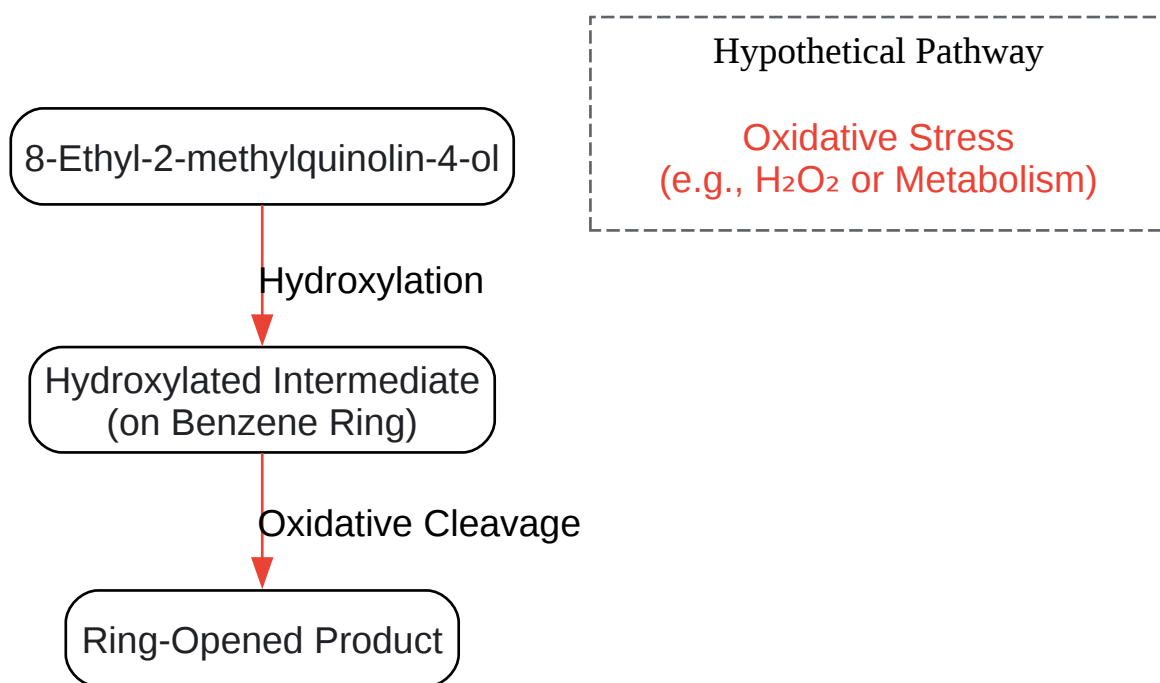
- Thermal Degradation: Store the solid compound and the solution in an oven at a high temperature (e.g., 70°C) for an extended period (e.g., up to 7 days).[18]
- Photostability: Expose the solid compound and solution to a light source that provides combined UV and visible light, as specified in ICH Q1B guidelines.[18] A parallel sample should be wrapped in aluminum foil as a dark control.
- Neutralization: After the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to halt the degradation reaction.
- Analysis: Analyze all samples (stressed, controls) using a validated stability-indicating HPLC method with a photodiode array (PDA) or mass spectrometry (MS) detector. The PDA detector is crucial for assessing peak purity and identifying the formation of new chromophores.
- Data Evaluation: Calculate the percentage of degradation of the parent compound. Identify the major degradation products by their retention times and mass (if using MS).

Table 3: Template for Forced Degradation Summary

| Stress Condition | Parameters (Concentration, Temp, Duration) | % Degradation of Parent | No. of Degradants | Remarks (e.g., Major Degradant RT) |
|-----------------------|--|-------------------------|-------------------|------------------------------------|
| Control | Room Temp, 24h | 0% | 0 | - |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 8h | | | |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 8h | | | |
| Oxidation | 3% H ₂ O ₂ , RT, 24h | | | |
| Thermal (Solid) | 70°C, 7 days | | | |
| Photolytic (Solution) | ICH Q1B Light Box, 24h | | | |

Visualization: Forced Degradation Study Workflow





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